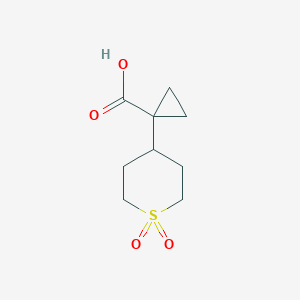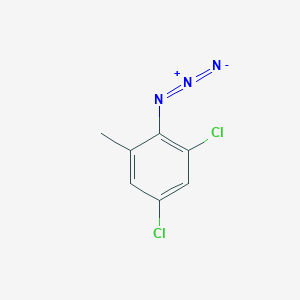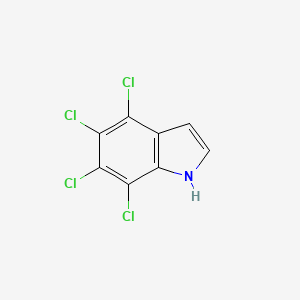
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid is a compound characterized by its unique structure, which includes a cyclopropane ring attached to a carboxylic acid group and a thian-4-yl group with a 1,1-dioxo substitution
Méthodes De Préparation
The synthesis of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of cyclopropane carboxylic acid with a thian-4-yl precursor under specific conditions to introduce the 1,1-dioxo substitution. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of more efficient catalysts, improved reaction conditions, and purification techniques to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxo group to a thian-4-yl group without the dioxo substitution.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid include:
2-(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid: Differing by the presence of an acetic acid group instead of a cyclopropane carboxylic acid group.
2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid: Featuring a hydroxyacetic acid group.
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid: Incorporating a pyrazole ring.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H14O4S |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
1-(1,1-dioxothian-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4S/c10-8(11)9(3-4-9)7-1-5-14(12,13)6-2-7/h7H,1-6H2,(H,10,11) |
Clé InChI |
DIVWSZFCXDWBDK-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)

![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13467126.png)
![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)


![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
